N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a dimethylamino group, a hydroxyethyl group, and an isopropoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of 4-nitrobenzaldehyde with dimethylamine under reductive conditions to form 4-(dimethylamino)benzaldehyde.
Hydroxyethylation: The 4-(dimethylamino)benzaldehyde is then reacted with ethylene oxide to introduce the hydroxyethyl group, forming 2-(4-(dimethylamino)phenyl)-2-hydroxyethylbenzaldehyde.
Isopropoxylation: The hydroxyethyl intermediate is further reacted with isopropyl bromide in the presence of a base to introduce the isopropoxy group, yielding 2-(4-(dimethylamino)phenyl)-2-hydroxyethyl-4-isopropoxybenzaldehyde.
Amidation: Finally, the aldehyde group is converted to an amide by reacting with an appropriate amine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl and isopropoxy groups can enhance its solubility and bioavailability. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide: Lacks the isopropoxy group, resulting in different solubility and reactivity.
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-methoxybenzamide: Contains a methoxy group instead of an isopropoxy group, affecting its chemical properties and biological activity.
Uniqueness
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-14(2)25-18-11-7-16(8-12-18)20(24)21-13-19(23)15-5-9-17(10-6-15)22(3)4/h5-12,14,19,23H,13H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKNUFYLNOVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.